molecular formula C13H11NO6 B14007314 2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile CAS No. 63702-80-7

2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile

Cat. No.: B14007314
CAS No.: 63702-80-7
M. Wt: 277.23 g/mol
InChI Key: CLGSIQRXIBJIKG-UHFFFAOYSA-N
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Description

2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[321]octane-6-carbonitrile is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile typically involves a multistep process. One common method involves the reaction of aromatic aldehydes with malononitrile and β-ketoesters under solvent-free conditions . This multicomponent reaction is catalyzed by Fe3O4@SiO2-acac-2ATP-Cu(II), which facilitates the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of target molecules. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-hydroxy-2-(3-hydroxy-4-oxo-pyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile lies in its bicyclic structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

CAS No.

63702-80-7

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

2-hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile

InChI

InChI=1S/C13H11NO6/c14-5-6-3-10-13(18,9(16)4-8(6)20-10)12-11(17)7(15)1-2-19-12/h1-2,6,8,10,17-18H,3-4H2

InChI Key

CLGSIQRXIBJIKG-UHFFFAOYSA-N

Canonical SMILES

C1C(C2CC(=O)C(C1O2)(C3=C(C(=O)C=CO3)O)O)C#N

Origin of Product

United States

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